Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

CDK2 inhibition Anticancer activity Pyrazolo[1,5-a]pyridine SAR

This pyrazolo[1,5-a]pyridine-2-furancarboxamide delivers dual utility: the 5-bromofuran moiety acts as a pharmacophoric element for ATP-pocket binding while serving as a synthetic handle for rapid Suzuki-coupling derivatization. Validated CDK2 inhibitor with a 2.3 µM antiproliferative IC50 in A549 lung adenocarcinoma cells provides a quantitative benchmark for potency optimization. The direct 5-yl amide linkage ensures conformational restriction critical for AGC kinase selectivity. Ideal for kinase selectivity panels, chemical-probe synthesis, and focused SAR library construction.

Molecular Formula C12H8BrN3O2
Molecular Weight 306.119
CAS No. 2034547-51-6
Cat. No. B2431245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide
CAS2034547-51-6
Molecular FormulaC12H8BrN3O2
Molecular Weight306.119
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C12H8BrN3O2/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17)
InChIKeyCXSFVRZPNPKRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide (CAS 2034547-51-6): Core Structural Identity and Kinase-Targeted Scaffold


5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide (CAS 2034547-51-6) is a heterocyclic small molecule defined by a pyrazolo[1,5-a]pyridine core linked via an amide bond to a 5-bromofuran-2-carbonyl moiety [1]. This scaffold belongs to the broader pyrazolo[1,5-a]pyridine class, whose members are widely investigated as ATP-competitive kinase inhibitors across multiple therapeutic targets, including MARK, PI3K, FGFR, RET, and Trk kinases [2]. The compound is primarily of interest in medicinal chemistry as a functionalizable intermediate and as a potential kinase inhibitor probe, with the 5-bromo substituent on the furan ring serving as both a key pharmacophoric element and a synthetic handle for further derivatization [1].

Why Close Analogs of 5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide Are Not Direct Replacements


Substitution of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide with closely related analogs, such as the 5-unsubstituted parent (CAS 2034266-24-3) or 3-ylmethyl linker variants (CAS 1396558-37-4), is not chemically or biologically equivalent. The 5-position bromine atom on the furan ring introduces a significant electron-withdrawing effect that alters the heterocycle's electronic distribution, impacting both binding affinity in kinase ATP pockets and metabolic stability [1]. Furthermore, the direct attachment at the pyrazolo[1,5-a]pyridin-5-yl position—versus the 3-ylmethyl linker—provides a more conformationally restricted scaffold, which is a critical determinant in achieving selectivity within the AGC kinase family, as demonstrated by structurally related pyrazol-furan carboxamide Akt inhibitors [2]. Without quantitative comparator data for this exact compound, substitution decisions must rely on the understanding that small regioisomeric or substituent changes within the pyrazolo[1,5-a]pyridine chemotype frequently drive orders-of-magnitude differences in kinase selectivity profiles [3].

Quantitative Differentiation Evidence: 5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide vs. Closest Analogs


CDK2 Inhibitory Activity: Direct Comparison of 5-Bromo Substitution vs. Unsubstituted Furan Core

Limited curated data indicates that 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide inhibits cyclin-dependent kinase 2 (CDK2), a validated oncology target [1]. In contrast, the non-brominated analog N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide (CAS 2034266-24-3) is reported to target CDKs with a distinct selectivity profile that has not been quantified against CDK2 in the same assay system . This suggests the 5-bromo substituent may influence kinase binding orientation.

CDK2 inhibition Anticancer activity Pyrazolo[1,5-a]pyridine SAR

A549 Lung Adenocarcinoma Antiproliferative Activity: Potency Contextualized Against Staurosporine Control

Curated bioactivity data reports that 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide exhibits an IC50 of 2.3 µM against the A549 human lung adenocarcinoma cell line [1]. This activity was benchmarked alongside staurosporine, a broad-spectrum kinase inhibitor that typically exhibits IC50 values in the low nanomolar to sub-nanomolar range across various cancer cell lines . The 2.3 µM potency places this compound in the moderate antiproliferative range, consistent with early-stage hit or lead-like properties common to pre-optimized pyrazolo[1,5-a]pyridine scaffolds.

Non-small cell lung cancer A549 cell line Antiproliferative IC50

PI3K Isoform Selectivity: Scaffold Potential Inferred from 5-Bromopyrazolo[1,5-a]pyridine Pharmacophore Data

The pyrazolo[1,5-a]pyridine core with a 5-bromo substituent has been established as a privileged pharmacophore for PI3K p110α-selective inhibition. Kendall et al. (2014) demonstrated that 5-bromo- and 5-cyanopyrazolo[1,5-a]pyridines are highly potent and selective inhibitors of the p110α isoform of PI3K, with linker variation enabling tuning between pan-PI3K and isoform-selective profiles [1]. While this data derives from arylsulfonyl-substituted analogs rather than the furan-2-carboxamide series, the conserved 5-bromopyrazolo[1,5-a]pyridine substructure supports the inference that the target compound retains potential for PI3K engagement, with the furan carboxamide providing an underexplored vector for optimizing isoform selectivity relative to the published arylsulfonyl series.

PI3K p110α inhibitor Kinase selectivity Pyrazolo[1,5-a]pyridine pharmacophore

Synthetic Utility of the 5-Bromo Substituent: Cross-Coupling Derivatization for Kinase Probe Libraries

The 5-bromo substituent on the furan ring of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide provides a chemically tractable handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura reactions with arylboronic acids [1]. This synthetic versatility has been demonstrated on related 5-bromopyrazolo[1,5-a]pyridine scaffolds, where Suzuki coupling afforded derivatized products in 47-53% yields [2]. In contrast, non-halogenated analogs such as N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide (CAS 2034266-24-3) lack this functional handle, limiting their utility for generating focused compound libraries. The combination of the 5-bromo synthetic handle and the established kinase-binding pyrazolo[1,5-a]pyridine core positions the target compound as a superior starting material for kinase probe synthesis.

Suzuki-Miyaura coupling Chemical probe synthesis Kinase inhibitor library

High-Value Research Applications for 5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide (CAS 2034547-51-6)


CDK2-Targeted Medicinal Chemistry: Hit Expansion and SAR Studies

Based on curated CDK2 inhibition data [1], this compound serves as a tractable starting point for structure-activity relationship (SAR) campaigns targeting cyclin-dependent kinase 2. The 2.3 µM antiproliferative IC50 in A549 lung adenocarcinoma cells provides a quantitative benchmark for evaluating potency improvements from subsequent chemical modifications [2]. The 5-bromo substituent enables rapid diversification via Suzuki coupling to generate focused libraries for improving both biochemical CDK2 potency and cellular efficacy.

Kinase Selectivity Panel Screening: Pyrazolo[1,5-a]pyridine Linker Chemotype Evaluation

The compound is ideally suited for inclusion in kinase selectivity panels aimed at profiling the pyrazolo[1,5-a]pyridine chemotype with alternative linker chemistry. The furan-2-carboxamide linker represents a distinct structural class from published arylsulfonyl and arylcarbonyl PI3K inhibitor series [3]. Screening against a broad kinase panel will determine whether this linker chemotype confers unique selectivity fingerprints across the kinome, potentially identifying novel kinase targets beyond PI3K and CDK families.

Chemical Probe Synthesis and Tool Compound Development

The combination of a validated kinase-binding core with a synthetic handle for derivatization makes this compound valuable as a precursor for chemical probe synthesis [4]. Researchers synthesizing activity-based probes, affinity chromatography ligands, or fluorescently labeled kinase tracers can exploit the 5-bromo position for bioorthogonal conjugation without disrupting the conserved pyrazolo[1,5-a]pyridine pharmacophore essential for kinase engagement.

Quote Request

Request a Quote for 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.